molecular formula C15H16O3 B2796911 3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 670245-24-6

3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B2796911
CAS No.: 670245-24-6
M. Wt: 244.29
InChI Key: GOVCMCBRRHXKQX-UHFFFAOYSA-N
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Description

3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the benzo[c]chromen-6-one family. This compound is characterized by its unique structure, which includes a hydroxyl group at the 3-position and methyl groups at the 4 and 9 positions. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary target of 3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is Phosphodiesterase 2 (PDE2) . PDE2 is an enzyme that breaks down cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical for intracellular signaling.

Mode of Action

This compound interacts with its target, PDE2, by inhibiting its activity . This inhibition leads to an increase in the levels of cAMP and cGMP in the cell, enhancing the signaling pathways that these cyclic nucleotides are involved in.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol and a suitable diketone, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.

    Substitution: The methyl groups at the 4 and 9 positions can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of 3-keto-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one.

    Reduction: Formation of 3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chroman-6-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Comparison with Similar Compounds

3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be compared with other benzo[c]chromen-6-one derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-8-3-4-11-12(7-8)10-5-6-13(16)9(2)14(10)18-15(11)17/h5-6,8,16H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVCMCBRRHXKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(C(=C(C=C3)O)C)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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